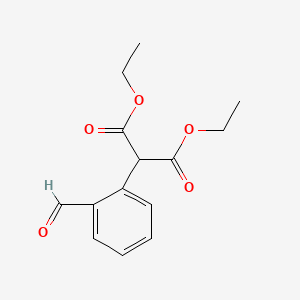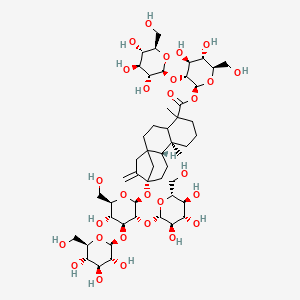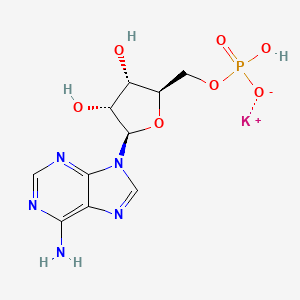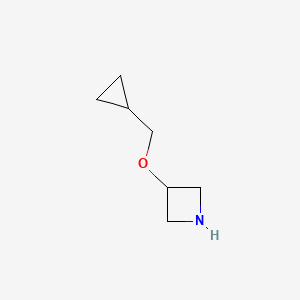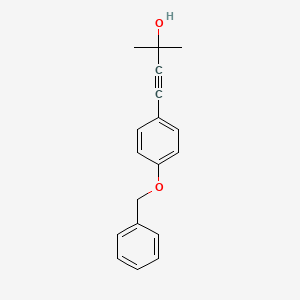
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol is an organic compound that belongs to the class of phenylpropynols This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butynol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol typically involves the following steps:
Preparation of 4-(Benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-one: The aldehyde is then subjected to a propargylation reaction using propargyl bromide and a base like sodium hydride.
Reduction to this compound: The final step involves the reduction of the propargyl ketone using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-one or 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-al.
Reduction: 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-en-2-ol or 4-(4-(Benzyloxy)phenyl)-2-methylbutan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the butynol moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
類似化合物との比較
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- 4-(Benzyloxy)phenylboronic acid
- 4-(Benzyloxy)phenol
Uniqueness
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol is unique due to the presence of both a benzyloxy group and a butynol moiety
特性
CAS番号 |
152915-78-1 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
2-methyl-4-(4-phenylmethoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H18O2/c1-18(2,19)13-12-15-8-10-17(11-9-15)20-14-16-6-4-3-5-7-16/h3-11,19H,14H2,1-2H3 |
InChIキー |
TUPSVYBYOXBQOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


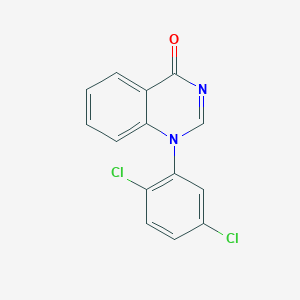

![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)


![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)
